(3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL
Description
(3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL is a chiral amino alcohol derivative featuring a brominated and methyl-substituted aromatic ring. Its molecular formula is C₁₀H₁₄BrNO (molecular weight: 244.13 g/mol), with stereochemistry defined by the (3S)-configuration. The compound’s structure includes a 4-bromo-2-methylphenyl group attached to a propan-1-ol backbone, where the amino group and hydroxyl group occupy adjacent carbon atoms.
Properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-bromo-2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14BrNO/c1-7-6-8(11)2-3-9(7)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m0/s1 |
InChI Key |
SKLUWTQERIMULU-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)[C@H](CCO)N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for (3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol
General Synthetic Strategy
The synthesis of (3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol typically involves the construction of the chiral amino alcohol scaffold by:
- Introduction of the 4-bromo-2-methylphenyl moiety onto a suitable precursor,
- Installation of the amino and hydroxyl groups at the correct stereochemical positions,
- Control of stereochemistry to obtain the (3S)-enantiomer.
Key Starting Materials
- 4-Bromo-2-methylbenzaldehyde or 4-bromo-2-methylphenyl derivatives as aromatic precursors,
- Chiral amino alcohol synthons or chiral catalysts for asymmetric induction,
- Epichlorohydrin or related epoxides for ring-opening to introduce the amino alcohol functionality.
Representative Synthetic Route
A common approach involves the nucleophilic ring-opening of an epoxide intermediate with an amine nucleophile, followed by aromatic substitution or coupling to introduce the 4-bromo-2-methylphenyl group.
Stepwise Outline:
Preparation of Chiral Epoxide Intermediate:
- Starting from a chiral precursor or via asymmetric epoxidation of an allylic alcohol derivative.
-
- Reaction of the epoxide with ammonia or an amine source under basic or neutral conditions to yield the amino alcohol.
-
- Coupling of the amino alcohol intermediate with 4-bromo-2-methylphenyl halides or boronic acids using palladium-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig amination) to install the aryl group at the C3 position.
-
- Isolation of the (3S)-enantiomer by chiral chromatography or crystallization of the hydrochloride salt to enhance stability and purity.
Detailed Preparation Methods and Conditions
Asymmetric Synthesis via Chiral Catalysis
- Catalysts: Chiral BINOL-derived phosphoric acids or palladium complexes with chiral ligands have been shown to promote high enantioselectivity in related amino alcohol syntheses.
- Reaction Conditions: Mild temperatures (25–40 °C), inert atmosphere, and solvents such as toluene or tert-butanol are preferred.
- Yields and Enantioselectivity: Yields range from 60% to quantitative; enantiomeric ratios (er) up to 96:4 have been reported for analogous compounds.
One-Pot Catalytic Procedures
- Recent advances include one-pot allylboration followed by palladium-catalyzed Mizoroki–Heck cyclization, enabling the synthesis of chiral amino alcohols with tertiary centers similar to the target compound.
- This method allows high stereocontrol and scalability.
Industrial Scale Considerations
- Optimization for industrial production involves:
- Use of continuous flow reactors to improve reaction control,
- Employment of greener solvents and reagents to minimize environmental impact,
- Advanced purification techniques such as crystallization of hydrochloride salts for enhanced stability and purity.
Data Tables Summarizing Key Preparation Parameters
| Step | Reagents/Catalysts | Conditions | Yield (%) | Enantiomeric Ratio (er) | Notes |
|---|---|---|---|---|---|
| Epoxidation | Chiral BINOL-derived phosphoric acid | 25–35 °C, toluene | 80–95 | 90:10 to 96:4 | High stereoselectivity |
| Epoxide ring-opening | Ammonia or amine nucleophile | Room temperature, basic medium | 70–90 | Maintained from epoxidation | Amino alcohol formation |
| Aryl coupling (Suzuki/Buchwald-Hartwig) | Pd catalyst, aryl bromide/boronic acid | 40–80 °C, inert atmosphere | 60–85 | No racemization | Installation of 4-bromo-2-methylphenyl group |
| Purification | Recrystallization, chiral HPLC | Ambient | — | >99% enantiomeric purity | Hydrochloride salt preferred |
Research Results and Analysis
- Enantioselectivity: Use of chiral catalysts such as 3,3′-dibromo-BINOL derivatives enables high enantiomeric excess, critical for biological activity.
- Reaction Optimization: Increasing catalyst loading and reaction time improves yields without compromising stereochemical integrity.
- Substrate Scope: The methods are adaptable to various substituted phenyl groups, including 4-bromo-2-methylphenyl, with minor modifications.
- Limitations: Bulky substituents near the reactive centers can inhibit reaction progress; electron-withdrawing groups may reduce yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the aromatic ring, using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, dimethyl sulfoxide.
Major Products:
Oxidation: (3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-one.
Reduction: (3S)-3-Amino-3-(4-bromo-2-methylcyclohexyl)propan-1-OL.
Substitution: (3S)-3-Amino-3-(4-hydroxy-2-methylphenyl)propan-1-OL.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Protein Binding: Studied for its binding affinity to certain proteins.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Evaluated for its therapeutic properties in treating certain diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL involves its interaction with molecular targets such as enzymes and proteins. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine-substituted aromatic ring may enhance binding affinity through hydrophobic interactions. The hydroxyl group can participate in additional hydrogen bonding, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
(3S)-3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride
Key Differences :
- Substituents : Lacks the 2-methyl group present in the target compound.
- Salt Form: Exists as a hydrochloride salt (C₉H₁₁BrClNO; MW: 295.56 g/mol), enhancing aqueous solubility compared to the free base .
- Applications : Hydrochloride salts are often preferred in pharmaceutical formulations due to improved stability and bioavailability.
(3S)-3-Amino-3-(4-fluoro-3-methylphenyl)propan-1-ol
Key Differences :
- Halogen : Fluorine (lighter and more electronegative than bromine) at the 4-position.
- Methyl Position : Methyl group at the 3-position instead of 2-position.
- Molecular Weight: Lower MW (183.22 g/mol; C₁₀H₁₄FNO) due to fluorine’s lower atomic mass .
- Purity : Available at ≥95% purity, suggesting utility in high-precision synthetic workflows.
(3S)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL
Key Differences :
- Substituent Positions : Bromo and methyl groups are swapped (2-bromo-4-methyl vs. 4-bromo-2-methyl in the target compound).
- Molecular Formula: Identical to the target (C₁₀H₁₄BrNO; MW: 244.13 g/mol), making it a positional isomer .
- Implications : Positional isomerism may alter steric and electronic interactions, affecting binding affinity in biological targets.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
Impact of Halogen Substitution
- Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems compared to fluorine, which prioritizes electronic effects (e.g., hydrogen bonding) .
- Hydrochloride Salts : The hydrochloride form of the 4-bromophenyl analog () likely improves solubility, a critical factor in drug delivery .
Steric and Electronic Effects of Methyl Positioning
- 2-Methyl vs. In contrast, 3-methyl substitution () may allow better rotational freedom .
- Positional Isomerism : The 2-bromo-4-methyl analog () shares the same molecular weight as the target but may exhibit distinct crystallinity or solubility due to altered packing efficiency .
Biological Activity
(3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL is a chiral organic compound characterized by its unique structural features, including an amino group, a hydroxyl group, and a brominated aromatic ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological macromolecules.
Chemical Structure and Properties
The molecular formula of (3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL is C10H14BrNO, indicating the presence of bromine, nitrogen, and oxygen. The stereochemistry of the compound is denoted by the (3S) configuration, which signifies the spatial arrangement around the chiral carbon atom. The compound's structure is pivotal for its biological activity, as it allows for multiple interaction possibilities with enzymes and receptors.
1. Enzyme Inhibition
The amino and hydroxyl groups in (3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL facilitate hydrogen bonding with enzyme active sites, potentially leading to enzyme inhibition. The presence of the bromine atom enhances hydrophobic interactions, which may increase binding affinity to target proteins. Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, making it a candidate for further investigation in drug development.
2. Antiproliferative Effects
Research indicates that compounds similar to (3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL exhibit significant antiproliferative activities against various cancer cell lines. For instance, related compounds have shown effective growth inhibition in MCF-7 breast cancer cells, suggesting that (3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL may possess similar properties due to its structural characteristics .
Study on Antiproliferative Activity
A recent study evaluated several compounds structurally related to (3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL for their antiproliferative effects on MCF-7 cells. The results highlighted that compounds with similar functional groups exhibited varying degrees of inhibition, with some achieving IC50 values comparable to established chemotherapeutics .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.0 | Tubulin destabilization |
| Compound B | 10.0 | Apoptosis induction |
| (3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL | TBD | TBD |
Enzyme Kinetics Studies
Further investigations into the enzyme kinetics of related compounds revealed that they act as competitive inhibitors of alkaline phosphatase. For instance, a structurally similar compound demonstrated an IC50 value of 1.469 ± 0.02 µM in inhibiting this enzyme, indicating a potential pathway for therapeutic application .
Potential Applications
Given its structural features and preliminary biological activity data, (3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL could be explored for:
1. Drug Development : Its ability to inhibit enzymes and affect cell proliferation suggests potential applications in cancer therapy and metabolic disorders.
2. Chemical Synthesis : The compound's unique structure makes it a valuable building block in organic synthesis, particularly in creating more complex pharmaceuticals.
Q & A
Q. How can researchers profile this compound’s metabolic pathways?
- Methodological Answer :
- LC-HRMS/MS with stable isotope labeling (e.g., ¹³C) to trace metabolites.
- CYP450 inhibition assays (e.g., CYP3A4, 2D6) to identify metabolic enzymes.
- Biotransformation studies in hepatocytes, identifying phase I/II metabolites (e.g., hydroxylation at the propanol chain) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
